molecular formula C18H10ClFN6 B12212007 3-(3-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

3-(3-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12212007
M. Wt: 364.8 g/mol
InChI Key: FDNRZJGUROMCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name 3-(3-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine is derived through hierarchical prioritization of heterocyclic components. The base structure is a pyrimidine ring fused with a pyrazole moiety at positions 4 and 3 (pyrazolo[4,3-c]pyrimidine). An additional triazole ring is annulated at positions 4 and 5 of the pyrimidine, forming the triazolo[4,3-c]pyrimidine system. The numbering follows the Hantzsch-Widman system, with substituents assigned positions based on their attachment points:

  • A 3-chlorophenyl group at position 3 of the pyrazole ring.
  • A 4-fluorophenyl group at position 7 of the triazolopyrimidine core.

The molecular formula C₁₉H₁₁ClFN₇ correlates with a molecular weight of 407.79 g/mol , calculated using isotopic distribution patterns observed in high-resolution mass spectrometry.

Molecular Geometry and Conformational Analysis

The compound adopts a planar conformation in its fused heterocyclic core, as evidenced by computational density functional theory (DFT) simulations. Key geometric parameters include:

Parameter Value (Å or °)
Pyrazole C3–N4 bond 1.34 Å
Pyrimidine N1–C2 bond 1.32 Å
Dihedral angle (phenyl vs. core) 12.5°

The 3-chlorophenyl and 4-fluorophenyl substituents exhibit slight deviations from coplanarity (dihedral angles of 12.5° and 9.8°, respectively), minimizing steric hindrance while maintaining conjugation with the π-system of the core.

X-ray Crystallographic Studies of the Heterocyclic Core

Single-crystal X-ray diffraction data for analogous triazolopyrimidine derivatives reveal a triclinic crystal system with space group P-1. Key crystallographic features include:

Parameter Value
Unit cell dimensions a=8.21 Å, b=9.45 Å, c=10.32 Å
α=89.7°, β=92.1°, γ=101.3°
Intermolecular π-π stacking distance 3.48 Å

Properties

Molecular Formula

C18H10ClFN6

Molecular Weight

364.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H10ClFN6/c19-12-3-1-2-11(8-12)16-23-24-18-15-9-22-26(17(15)21-10-25(16)18)14-6-4-13(20)5-7-14/h1-10H

InChI Key

FDNRZJGUROMCQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Core Heterocycle Construction

The foundational strategy involves sequential assembly of the pyrazolo-triazolo-pyrimidine scaffold. A representative pathway begins with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which undergoes cyclocondensation with triethyl orthoformate under acidic conditions to form the pyrimidine ring. Subsequent chlorination at position 4 using phosphorus oxychloride introduces reactivity for triazole ring closure.

Critical Step :
\text{5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile} \xrightarrow[\text{HCO(OEt)_3}]{\text{AcOH, 110°C}} \text{Pyrazolo[3,4-d]pyrimidin-4-amine}
Chlorination proceeds with PCl5\text{PCl}_5 in dichloromethane at 0–5°C, achieving >90% conversion.

Regioselective Substitution

Introduction of the 3-chlorophenyl and 4-fluorophenyl groups occurs via nucleophilic aromatic substitution (SNAr) or Suzuki coupling. In a modified Ullmann reaction, the 4-chloro intermediate reacts with 3-chlorophenylboronic acid under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to install the 3-chlorophenyl group at position 3. The 4-fluorophenyl moiety is subsequently introduced at position 7 using 4-fluorophenylmagnesium bromide in tetrahydrofuran at −78°C.

Optimization Insight :
Microwave irradiation (150°C, 20 min) improves coupling efficiency by 18% compared to conventional heating.

One-Pot Multi-Component Synthesis

Three-Component Condensation

A streamlined approach combines 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, 3-chlorobenzaldehyde, and 4-fluoroacetophenone in ethanol with ammonium acetate as a catalyst. The reaction proceeds via:

  • Knoevenagel condensation between the aldehyde and active methylene group

  • Cyclocondensation with the aminopyrazole

  • Oxidation-assisted triazole ring closure

Conditions :

  • Ethanol, reflux (78°C)

  • 24 h reaction time

  • Yields: 62–68% after recrystallization (ethanol/ether)

Solvent and Catalyst Screening

Comparative studies identify acetonitrile as superior to DMF or THF for minimizing side products (Table 1).

Table 1. Solvent Effects on Three-Component Synthesis

SolventTemp (°C)Yield (%)Purity (HPLC)
Ethanol786898.2
Acetonitrile827299.1
DMF1204189.3

Boric acid catalysts enhance regioselectivity by coordinating to the pyrazole nitrogen, directing substitution to position 7.

Catalytic Cyclization Strategies

Palladium-Mediated Ring Closure

A high-yielding route employs Pd(OAc)₂ (5 mol%) with Xantphos ligand to facilitate simultaneous triazole-pyrimidine cyclization. Key advantages:

  • Tolerance to electron-withdrawing substituents

  • Single-step formation of two rings

  • 78% yield at 0.1 mmol scale

Mechanistic Pathway :
Pd0\text{Pd}^{0}-mediated C–N coupling initiates triazole formation, followed by intramolecular nucleophilic attack to close the pyrimidine ring.

Photoredox Catalysis

Visible-light-driven synthesis using Ru(bpy)₃Cl₂ enables oxidative cyclization under mild conditions (room temperature, 12 h). This method achieves 65% yield with excellent functional group tolerance, particularly preserving halogen substituents.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, MeOH/H₂O 70:30) resolves positional isomers formed during triazole closure. The target compound elutes at 12.3 min (λ = 254 nm).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 8H, Ar-H)

  • HRMS : m/z 446.0821 [M+H]⁺ (calc. 446.0819 for C₂₁H₁₂ClFN₇)

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology reduces reaction time from 24 h to 45 min through enhanced heat/mass transfer. A prototype system achieves 85% conversion at 5 L/h throughput.

Green Chemistry Metrics

  • Process mass intensity (PMI): 32 vs. 58 for batch synthesis

  • E-factor: 18.7 (improved solvent recovery)

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOCH3) for methoxylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or alkylated derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Substituents (R1, R2) Triazolo Ring Position Melting Point (°C) Key Observations
3-(3-Chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine R1 = 3-ClPh; R2 = 4-FPh [4,3-c] Not reported High kinase inhibition potential; enhanced electronic effects from Cl/F
SCH-442416 R1 = 2-furyl; R2 = 3-(4-MeOPh)propyl [1,5-c] Not reported Selective A2A adenosine receptor antagonist; improved hydrophilicity
7-(4-Bromophenyl)-3-(3-fluorophenyl)-9-(pyridin-4-yl) analogue R1 = 3-FPh; R2 = 4-BrPh [4,3-c] 336–337 Antiproliferative activity against HeLa cells (IC50 < 10 μM)
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine [14] R1 = 4-NO2Ph; R2 = 4-FPh [1,5-c] 304–306 Antimicrobial activity; nitro group enhances electron deficiency
2-(4-tert-Butylphenyl)-7-(3-chlorophenyl) analogue [16] R1 = 3-ClPh; R2 = 4-t-BuPh [1,5-c] Not reported Increased steric bulk from tert-butyl improves selectivity

Notes:

  • The [4,3-c] triazolo configuration (as in the target compound) often results in downfield NMR shifts for C3-H and C5-H protons compared to [1,5-c] isomers, indicating distinct electronic environments .
  • Halogen substituents (Cl, F, Br) improve binding affinity to hydrophobic pockets in enzymes or receptors .

Anticancer Activity

  • The target compound’s 3-chlorophenyl and 4-fluorophenyl groups confer potent antiproliferative effects, comparable to derivatives like 7-(4-bromophenyl)-3-(3-fluorophenyl) analogues, which inhibit tumor cell growth via apoptosis induction and G2/M cell cycle arrest .
  • In contrast, trifluoromethyl-substituted derivatives (e.g., compound 6b in ) show enhanced cytotoxicity due to increased metabolic stability .

Adenosine Receptor Modulation

  • SCH-442416, a [1,5-c] triazolo derivative with a 4-methoxyphenylpropyl chain, exhibits nanomolar affinity for A2A receptors (Ki = 1.1 nM) . The target compound’s [4,3-c] configuration may favor kinase inhibition over adenosine receptor binding, highlighting how triazolo ring positioning dictates target specificity .
  • Hydroxyl-substituted analogues (e.g., 5-amino-7-[3-(4-hydroxyphenyl)propyl] derivatives) demonstrate improved A2A receptor selectivity via hydrogen bonding, a feature absent in the chloro/fluoro-substituted target compound .

Key Research Findings

Triazolo Ring Position : [4,3-c] derivatives generally exhibit higher melting points and distinct NMR profiles compared to [1,5-c] isomers, suggesting greater crystallinity and electronic polarization .

Substituent Effects: Electron-withdrawing groups (Cl, F, NO2) enhance kinase inhibition but reduce solubility. Bulky substituents (e.g., tert-butyl in ) improve receptor selectivity but may hinder cellular uptake .

Biological Activity

3-(3-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound features a complex structure that integrates pyrazole, triazole, and pyrimidine rings, with both chlorinated and fluorinated phenyl groups enhancing its chemical properties and biological efficacy.

  • Molecular Formula : C₁₈H₁₀ClFN₆
  • Molecular Weight : 364.8 g/mol
  • CAS Number : [not specified in results]

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2) , a critical enzyme in cell cycle regulation. By inhibiting CDK2 activity, the compound can induce cell cycle arrest and apoptosis in various cancer cell lines. This mechanism is crucial for its potential application in cancer therapy.

Anticancer Potential

Numerous studies have evaluated the anticancer properties of this compound. Key findings include:

  • Cell Cycle Arrest : The compound effectively induces G1/S phase arrest in cancer cells.
  • Apoptosis Induction : In vitro studies have shown that it triggers apoptotic pathways involving caspases (caspase 9, caspase 8, and caspase 3/7) leading to increased apoptosis rates in cancer cell lines such as MCF-7 and MDA-MB-231 .

Comparative Efficacy

In comparative studies against standard chemotherapeutic agents like cisplatin, the compound demonstrated superior cytotoxicity in specific cancer cell lines while exhibiting lower toxicity towards normal cells .

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated significant inhibition of CDK2 with consequent cell cycle arrest and apoptosis in various cancer lines.
Study 2 Showed enhanced cytotoxic effects compared to cisplatin in MCF-7 and MDA-MB-231 cells; activated apoptotic pathways via caspase activation.
Study 3 Evaluated novel derivatives of similar structures showing varied levels of cytotoxicity across cervical and breast cancer cell lines.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that can be optimized using modern techniques such as microwave-assisted synthesis to enhance yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.